molecular formula C15H12N2OS B2455103 1,3-Diphenyl-2-thioxoimidazolidin-4-one CAS No. 15355-79-0

1,3-Diphenyl-2-thioxoimidazolidin-4-one

Cat. No. B2455103
CAS RN: 15355-79-0
M. Wt: 268.33
InChI Key: YMOIBWVYBBDZSD-UHFFFAOYSA-N
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Description

1,3-Diphenyl-2-thioxoimidazolidin-4-one, also known as thiohydantoin , belongs to a class of compounds called hydantoins . These molecules exhibit diverse biological activities and have been studied extensively in recent years . Thiohydantoin derivatives are characterized by a five-membered ring containing sulfur and nitrogen atoms.


Synthesis Analysis

    Isothiocyanate-Based Synthesis : Thiohydantoin derivatives can be synthesized by reacting aryl isothiocyanates with various amino acids or hydroxyamino acids. The reaction proceeds in an alkaline medium, followed by treatment with fuming hydrochloric acid. The use of aromatic isothiocyanates with donor substituents enhances product yields . Spiro-Fused Compounds : By employing the Diels–Alder reaction , spirocyclic compounds based on thiohydantoin can be obtained. These compounds exhibit limited conformational mobility and enhanced biological activity .

Scientific Research Applications

Pharmacological Evaluation and Synthesis

1,3-Diphenyl-2-thioxoimidazolidin-4-one and its derivatives have been synthesized and evaluated for their pharmacological properties. For instance, thiohydantoins derivatives exhibit an increased affinity for the human CB(1) cannabinoid receptor, with specific compounds demonstrating high affinity for the receptor in bioassays (Muccioli et al., 2005). Additionally, a set of novel imidazothiazole and glycocyamidine derivatives synthesized from this compound showed antimicrobial activities, highlighting the compound's potential in developing antibacterial and antifungal agents (Magd El-Din et al., 2007).

Potential in Cancer Research

The compound has shown promise in cancer research. A study designed and synthesized 3-phenyl-2-thioxoimidazolidin-4-one derivatives, characterizing them using various techniques. These derivatives were evaluated for potential anticancer properties, with computational studies indicating a strong binding interaction with the Estrogen Receptor (ER) and promising in vitro and in vivo anticancer activities to be evaluated in the future (Vanitha et al., 2021).

Role in Inhibition of Biological Pathways

The compound has been identified as a potential inhibitor of various biological pathways. For instance, certain derivatives completely inhibited human recombinant COX-2, suggesting the potential of this compound derivatives in designing new type-2 cyclooxygenase (COX-2) inhibitors, which could be beneficial in treating diseases like arthritis and cancer (Gauthier et al., 2006). Another study synthesized and evaluated a series of 2-thioxoimidazolidin-4-one derivatives as inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme in hydrolyzing endogenous bioactive fatty acid derivatives. These derivatives were devoid of affinity for the cannabinoid receptors, suggesting their potential therapeutic application (Muccioli et al., 2006).

Corrosion Inhibition

Beyond medical applications, this compound has been explored for its corrosion inhibition properties. A study tested the compound as a corrosion inhibitor for mild steel in an aggressive HCl solution, revealing its efficiency and suggesting potential industrial applications (Nabah et al., 2020).

properties

IUPAC Name

1,3-diphenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-14-11-16(12-7-3-1-4-8-12)15(19)17(14)13-9-5-2-6-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOIBWVYBBDZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of N-phenyl glycine (7.5 gram, 0.05 mole) and phenylisothiocyanate (8 grams, 0.06 mole) was heated at 150° C. for 3 hours with stirring. The reaction mixture solidified, was ground up, and crystallized from toluene, twice, to produce 5 grams (37% yield) of the above-identified product having a melting point of about 214° C.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One

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